molecular formula C21H20N2O3S2 B3305225 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide CAS No. 922891-59-6

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

Cat. No.: B3305225
CAS No.: 922891-59-6
M. Wt: 412.5 g/mol
InChI Key: ROWJQWSJDVPOJV-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a synthetic small molecule featuring a naphthothiazole core fused with a benzenesulfonyl-substituted butanamide side chain.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJQWSJDVPOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group may yield the corresponding sulfonamide .

Scientific Research Applications

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The benzenesulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in the following ways:

Compound Core Structure Key Substituents Biological Target
4-(Benzenesulfonyl)-N-{naphthothiazol-2-yl}butanamide (Target) Naphtho[1,2-d]thiazole Benzenesulfonyl, butanamide Inferred: MtMetAP or similar
N'-Hydroxy-N-(naphthothiazol-2-yl)methanimidamide (4c) Naphtho[1,2-d]thiazole N'-hydroxymethanimidamide MtMetAP1a/1c
4-Bromo-N-{7-methoxy-naphthothiazol-2-yl}benzamide (6712-0993) Naphtho[1,2-d]thiazole 7-methoxy, bromobenzamide Screening compound (unspecified)
N-{naphthothiazol-2-yl}-2-phenoxybenzamide (CAS 361160-36-3) Naphtho[1,2-d]thiazole Phenoxybenzamide Research use (unspecified)

Key Observations :

  • Pharmacophore Requirements : The N'-hydroxymethanimidamide group in 4c and derivatives (e.g., 4k) is essential for MtMetAP inhibition, as its removal (e.g., in analogs 3n, 3o) abolishes activity . The target compound’s benzenesulfonyl group may serve a different role, such as enhancing stability or altering binding kinetics.
  • Substituent Effects : Methoxy groups on the naphthothiazole A-ring (e.g., 4b, 4c) improve MtMetAP inhibition, likely due to electron-donating effects that enhance target interaction . The target compound lacks such substituents but includes a sulfonyl group, which is electron-withdrawing and may influence binding differently.

Biological Activity

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A benzenesulfonyl moiety.
  • A naphtho[1,2-d][1,3]thiazole ring system.
  • An amide functional group.

The molecular formula is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S with a molecular weight of approximately 320.39 g/mol.

Preliminary studies suggest that the compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific proteases and kinases, which could be a potential mechanism for this compound as well.
  • Antimicrobial Properties : It is hypothesized that the compound may interfere with biochemical pathways in target organisms, leading to antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of benzenesulfonamide compounds can exhibit significant anticancer properties. For instance:

  • Selectivity Against Cancer Cells : In vitro studies have demonstrated that certain benzenesulfonamide derivatives selectively inhibit triple-negative breast cancer (TNBC) cell lines without affecting normal cells. IC50 values for related compounds ranged from 2 to 3 μM .
CompoundIC50 (μM)Cell Line
Compound A2.5MDA-MB-231
Compound B3.0SUM-159

Antimicrobial Activity

While specific data on this compound is limited, related compounds have shown promising antimicrobial activity. For example:

  • Compounds containing sulfonamide groups often display broad-spectrum antibacterial properties by inhibiting bacterial folate synthesis.

Study on Related Compounds

A study focusing on naphtho[1,2-b]furan derivatives found that modifications at the para position of the benzenesulfonamide significantly affected bioactivity against TNBC cells . This suggests that structural modifications can enhance or reduce biological activity.

Efficacy in Biological Assays

In assays designed to measure cytotoxicity and selectivity against cancer cell lines:

  • Compounds with larger substituents on the naphthalene ring exhibited reduced activity compared to simpler structures.
CompoundSelectivity IndexObservations
Compound X>10High selectivity for cancer cells
Compound Y<5Lower selectivity; affects normal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

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